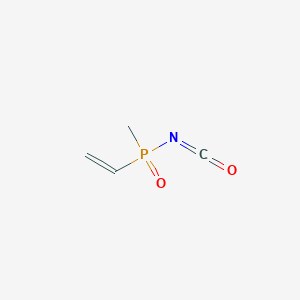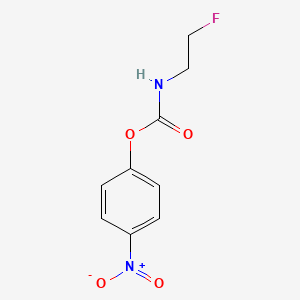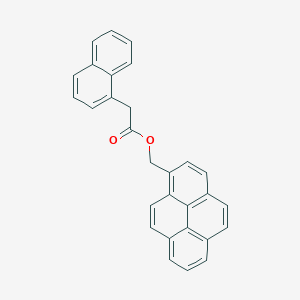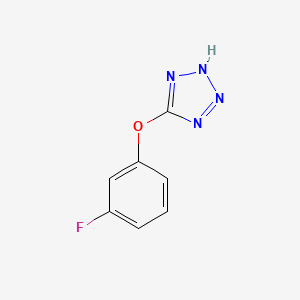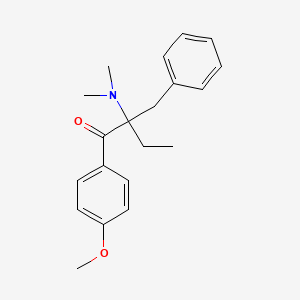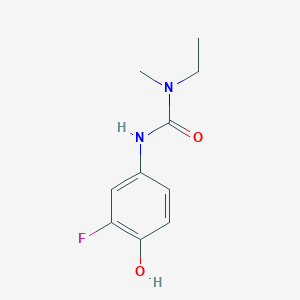
N-Ethyl-N'-(3-fluoro-4-hydroxyphenyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea: is a synthetic organic compound characterized by the presence of an ethyl group, a fluoro-substituted hydroxyphenyl group, and a methylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxyaniline, ethyl isocyanate, and methyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction mixture is stirred for several hours to allow for complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)methyl-4-[(morpholin-4-yl)carbonyl]piperidine-1-carboximidamide
- N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea derivatives
Uniqueness
N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-substituted hydroxyphenyl group and methylurea moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
112772-84-6 |
|---|---|
Fórmula molecular |
C10H13FN2O2 |
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
1-ethyl-3-(3-fluoro-4-hydroxyphenyl)-1-methylurea |
InChI |
InChI=1S/C10H13FN2O2/c1-3-13(2)10(15)12-7-4-5-9(14)8(11)6-7/h4-6,14H,3H2,1-2H3,(H,12,15) |
Clave InChI |
XROMJMRVWIOYBX-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)NC1=CC(=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


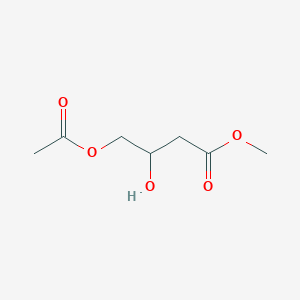
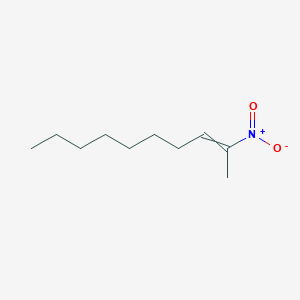
![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
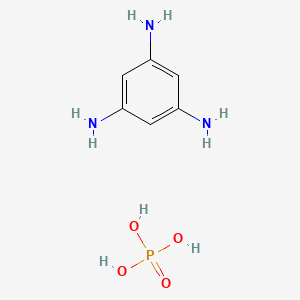

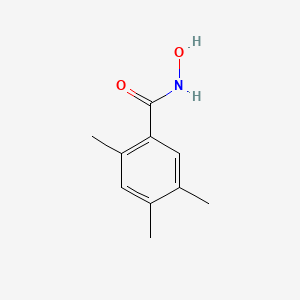
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
